molecular formula C13H10N2 B1664678 6-Aminophenanthridine CAS No. 832-68-8

6-Aminophenanthridine

Número de catálogo: B1664678
Número CAS: 832-68-8
Peso molecular: 194.23 g/mol
Clave InChI: FVCXJXKLDUJOFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 6-Aminofenantridina se puede sintetizar a través de una inserción catalizada por paladio de isocianuros en N-sulfonil-2-aminobiarilos. Este método involucra la activación C–H de N-sulfonil-2-aminobiarilos y la posterior inserción de isocianuros . La reacción generalmente se lleva a cabo en condiciones suaves, lo que la convierte en un enfoque eficiente y práctico para sintetizar 6-aminofenantridina con diversos grupos funcionales.

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para 6-aminofenantridina no están ampliamente documentados, la síntesis catalizada por paladio mencionada anteriormente proporciona una ruta robusta que podría adaptarse para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: 6-Aminofenantridina experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Se puede oxidar para formar diferentes derivados.

    Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

    Sustitución: Puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes:

    Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

    Reducción: Generalmente se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

    Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes derivados de fenantridina, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el núcleo de la fenantridina .

Aplicaciones Científicas De Investigación

Antiprion Activity

6AP has been identified as an effective antiprion compound, demonstrating the ability to inhibit the aggregation of prion proteins. This property makes it significant in the study and potential treatment of prion diseases, which are neurodegenerative disorders caused by misfolded proteins.

  • Mechanism of Action : Research indicates that 6AP interacts with ribosomal RNA (rRNA), specifically binding to common sites on domain V of 23S rRNA. This interaction inhibits the protein folding activity of the ribosome (PFAR), thereby preventing the aggregation of proteins associated with prion diseases .
  • Case Study : A study involving Drosophila models of oculopharyngeal muscular dystrophy (OPMD) demonstrated that 6AP alleviated phenotypic symptoms by reducing muscle degeneration and nuclear inclusion formation. The compound showed a dose-dependent protective effect, indicating its potential utility in treating protein aggregation disorders .

Inhibition of Protein Aggregation

Beyond prion diseases, 6AP has been explored for its broader implications in preventing protein aggregation associated with various neurodegenerative conditions.

  • Research Findings : In vitro studies have shown that 6AP can reduce aggregates formed by mutated huntingtin protein, which is implicated in Huntington's disease. This suggests that 6AP may have therapeutic potential for multiple protein misfolding disorders .
  • Potential Applications : The ability of 6AP to inhibit protein aggregation positions it as a candidate for further research into treatments for diseases such as Alzheimer's and Parkinson's, where protein misfolding plays a critical role.

Spectroscopic Insights

Recent studies utilizing spectroscopic methods have provided insights into the structural characteristics and interactions of 6AP with rRNA.

  • Spectroscopic Studies : These studies have confirmed that 6AP's binding to rRNA is crucial for its function as an inhibitor of PFAR. The binding affinity and specific interaction sites have been characterized, enhancing our understanding of how 6AP operates at a molecular level .

Structural Modifications and Derivatives

Research into derivatives of 6AP has yielded compounds with enhanced potency against prion proteins.

  • Evaluation of Derivatives : Several derivatives have been synthesized and evaluated for their antiprion activity, some exhibiting greater efficacy than 6AP itself. This ongoing research is critical for developing more effective therapeutic agents targeting prion diseases and related conditions .

Actividad Biológica

6-Aminophenanthridine (6AP) is a compound recognized for its biological activity, particularly in the context of prion diseases and protein folding mechanisms. This article delves into the biological activity of 6AP, examining its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

Inhibition of Protein Folding Activity

6AP functions primarily as an inhibitor of the protein folding activity associated with ribosomal RNA (rRNA). Research indicates that 6AP competes with protein substrates for binding sites on rRNA, specifically targeting domain V of the 23S rRNA. This interaction obstructs the normal protein folding process facilitated by the ribosome, thereby inhibiting the protein folding activity referred to as PFAR (protein folding activity of ribosomes) .

Key Findings:

  • Binding Sites : 6AP and its protein substrates bind to overlapping sites on rRNA. Mutations at these sites disrupt both binding and PFAR .
  • Kinetic Analysis : While 6AP reduces the yield of refolded proteins, it does not significantly alter the kinetics of the refolding process itself .

Antiprion Activity

The compound has been characterized as an antiprion agent, demonstrating efficacy against various prion proteins in both yeast and mammalian models. It is believed that 6AP interferes with amyloid fiber formation associated with prion diseases .

Case Study: Oculopharyngeal Muscular Dystrophy (OPMD)

In a Drosophila model mimicking OPMD, treatment with 6AP resulted in alleviation of muscle degeneration and reduction in nuclear inclusions, highlighting its potential therapeutic role in amyloid-related disorders .

Summary Table of Biological Effects

Biological Activity Mechanism Model/System Outcome
Inhibition of PFARCompetitive binding to rRNAIn vitro (E. coli, S. cerevisiae)Reduced yield of refolded proteins
Antiprion activityPrevents amyloid fiber formationYeast and mammalian cellsInhibition of prion propagation
Alleviation of OPMD symptomsReduces muscle degenerationDrosophila modelDecreased muscle degeneration and nuclear inclusions

Structural Insights

Spectroscopic studies and density functional theory (DFT) analyses have provided insights into how 6AP interacts with ribosomal RNA. These studies suggest that specific structural features of 6AP are crucial for its biological activity against prions and its ability to inhibit PFAR .

Implications for Other Diseases

Given its mechanism of action, there is potential for 6AP to be explored as a therapeutic agent for other protein misfolding diseases, such as Huntington's disease. Studies have shown that it can reduce aggregates formed by mutated huntingtin in cell-based assays .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which 6-Aminophenanthridine inhibits prion propagation in experimental models?

  • This compound (6AP) inhibits the protein folding activity of the ribosome (PFAR) by competitively binding to the active site, thereby reducing the yield of refolded proteins. This mechanism disrupts prion formation in yeast and mammalian assays. To validate this, researchers can employ ribosome-binding assays and fluorescence-based techniques (e.g., Thioflavin T staining) to monitor aggregation kinetics .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Due to its toxicity (H301: toxic if swallowed; H319: severe eye irritation), researchers must use tightly sealed goggles, nitrile gloves, and lab coats. Storage should be in airtight containers at room temperature, away from food or beverages. Immediate decontamination of spills and adherence to OSHA/GHS guidelines for disposal are critical .

Q. Which biochemical assays are commonly used to evaluate this compound's antiprion efficacy?

  • Standard assays include:

  • Yeast-based prion suppression assays to monitor prion loss via colony color phenotypes.
  • Mammalian cell viability assays (e.g., MTT or resazurin) to assess cytotoxicity alongside antiprion activity.
  • Circular dichroism (CD) spectroscopy to analyze structural changes in prion proteins .

Q. How can researchers confirm the chemical identity and purity of this compound?

  • Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR) and mass spectrometry (MS) to match spectral data with reference standards (CAS 832-68-8) .

Advanced Research Questions

Q. How does the combination of this compound with α2-adrenergic agonists (e.g., guanabenz) enhance antiprion efficacy?

  • Guanabenz potentiates 6AP by prolonging stress granule formation, which synergistically disrupts prion aggregation. Researchers can test this by co-administering subeffective doses of both compounds in Saccharomyces cerevisiae or murine neuroblastoma models and quantifying prion clearance via Western blot or fluorescence microscopy .

Q. What experimental strategies can resolve contradictions in this compound's efficacy across prion strain variants?

  • Conduct comparative strain profiling using isogenic prion strains (e.g., [PSI⁺] variants in yeast) under standardized conditions. Pair this with ribosome profiling to assess PFAR inhibition variability. Statistical tools like ANOVA can identify strain-specific differences in dose-response curves .

Q. How can researchers optimize this compound concentrations to balance efficacy and cytotoxicity in neuronal cell lines?

  • Perform dose-response experiments (e.g., 0–500 µM) using viability assays (MTT) and antiprion readouts (e.g., protein misfolding cyclic amplification). Calculate the therapeutic index (LD₅₀/EC₅₀) to identify the optimal range. Note that 300 µM is effective in PFAR inhibition but may require adjuvants to mitigate cytotoxicity .

Q. What methodologies ensure long-term stability of this compound in aqueous solutions for extended assays?

  • Prepare stock solutions in sterile deionized water, aliquot into single-use vials, and store at -20°C. Regularly verify stability via UV-Vis spectrophotometry (λ_max ~260 nm) and HPLC to detect degradation products. Avoid freeze-thaw cycles to preserve activity .

Q. Methodological Considerations

  • Data Validation : Cross-reference findings with orthogonal assays (e.g., biophysical and cell-based methods) to confirm antiprion effects.
  • Reproducibility : Document batch-specific variations in 6AP purity and adjust experimental protocols accordingly.
  • Ethical Compliance : Follow institutional guidelines for handling hazardous chemicals and genetically modified organisms .

Propiedades

IUPAC Name

phenanthridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCXJXKLDUJOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232216
Record name 6-Phenanthridinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-68-8
Record name 6-Aminophenanthridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthridine, 6-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenanthridinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 832-68-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Aminophenanthridine
6-Aminophenanthridine
6-Aminophenanthridine
6-Aminophenanthridine
6-Aminophenanthridine
6-Aminophenanthridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.